1-(2-Hydroxy-5-fluorophenyl)ethanol
Description
1-(2-Hydroxy-5-fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO2 It is characterized by the presence of a hydroxyl group and a fluorine atom attached to a phenyl ring, along with an ethanol moiety
Properties
IUPAC Name |
4-fluoro-2-(1-hydroxyethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMSCKDTKBWDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Hydroxy-5-fluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-Hydroxy-5-fluorophenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form 1-(2-Hydroxy-5-fluorophenyl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 1-(2-Hydroxy-5-fluorophenyl)ethanone.
Reduction: 1-(2-Hydroxy-5-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-5-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which 1-(2-Hydroxy-5-fluorophenyl)ethanol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Hydroxy-5-fluorophenyl)ethanol can be compared with other similar compounds such as:
1-(2-Hydroxyphenyl)ethanol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
1-(2-Hydroxy-4-fluorophenyl)ethanol: The position of the fluorine atom is different, potentially altering its chemical reactivity and biological effects.
1-(2-Hydroxy-5-chlorophenyl)ethanol: The chlorine atom may impart different electronic properties compared to fluorine, affecting its interactions with molecular targets.
The uniqueness of this compound lies in the specific positioning of the hydroxyl and fluorine groups, which can influence its chemical behavior and biological activity in distinct ways.
Biological Activity
1-(2-Hydroxy-5-fluorophenyl)ethanol, also known as 2-hydroxy-5-fluorophenylethanol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
- Molecular Formula : CHFO
- Molecular Weight : 156.16 g/mol
- Structure : The compound features a hydroxyl group and a fluorine atom attached to a phenyl ring, which may influence its biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of several phenolic compounds, this compound was tested against human cancer cell lines such as Panc-1 (pancreatic cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer).
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| Panc-1 | 20.3 | Induction of apoptosis |
| MDA-MB-231 | 28.2 | Cell cycle arrest |
| PC3 | 22.5 | Apoptosis via caspase activation |
The IC values indicate the concentration required to inhibit cell viability by 50%. Notably, the compound demonstrated stronger activity than standard chemotherapeutics like etoposide in some cases .
Apoptosis Induction
Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in Panc-1 cells. The percentage of apoptotic cells rose from 8.24% in untreated controls to 11.01% in treated cells after exposure to the compound at its IC concentration for 48 hours .
Cell Cycle Arrest
Cell cycle analysis showed that exposure to the compound resulted in a significant increase in the sub-G1 phase population, indicating enhanced apoptosis and cell cycle arrest:
| Treatment | Sub-G1 Phase (%) |
|---|---|
| Control | 1.82 |
| Treated | 5.47 |
This suggests that this compound effectively disrupts the cell cycle, contributing to its anticancer properties .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest promising activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.91 μg/mL |
| Escherichia coli | 15.62 μg/mL |
| Pseudomonas aeruginosa | 31.25 μg/mL |
These results indicate that this compound possesses significant antibacterial activity, particularly against multidrug-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
